molecular formula C12H10N2OS B8304384 5-Cyano-6-methoxy-2-methylthioquinoline

5-Cyano-6-methoxy-2-methylthioquinoline

Cat. No.: B8304384
M. Wt: 230.29 g/mol
InChI Key: ADJHDCSAFGUDOV-UHFFFAOYSA-N
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Description

5-Cyano-6-methoxy-2-methylthioquinoline is a substituted quinoline derivative featuring a cyano group (-CN) at position 5, a methoxy group (-OCH₃) at position 6, and a methylthio group (-SCH₃) at position 2. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their pharmaceutical, agrochemical, and material science applications. The unique substituent arrangement confers distinct electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

6-methoxy-2-methylsulfanylquinoline-5-carbonitrile

InChI

InChI=1S/C12H10N2OS/c1-15-11-5-4-10-8(9(11)7-13)3-6-12(14-10)16-2/h3-6H,1-2H3

InChI Key

ADJHDCSAFGUDOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)SC)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 5-cyano-6-methoxy-2-methylthioquinoline with two structurally related compounds from the Kanto Reagents catalog:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
This compound C₁₂H₉N₂OS 245.28 (calculated) Data not available Not specified
6-Methoxyquinaldine C₁₁H₁₁NO 173.21 61–65 [1078-28-0]
6-Methoxyquinoline C₁₀H₉NO 159.18 18–20 [5263-87-6]

Key Observations :

  • The methylthio group (-SCH₃) at position 2 adds steric bulk and moderate electron-donating character, which may lower melting points relative to 6-methoxyquinaldine (which has a methyl group at position 2) . The methoxy group (-OCH₃) at position 6 is common across all three compounds, contributing to similar π-π stacking interactions in crystalline structures.
  • Molecular Weight: The target compound has a higher molecular weight (245.28 g/mol) due to the addition of cyano and methylthio groups compared to 6-methoxyquinoline (159.18 g/mol) and 6-methoxyquinaldine (173.21 g/mol).

Research Implications and Limitations

While the provided evidence highlights foundational data for simpler quinoline derivatives, direct studies on this compound are absent. Future research should prioritize:

Experimental determination of melting points, solubility, and spectroscopic profiles.

Comparative bioactivity studies against malaria, cancer, or bacterial targets, leveraging known activities of methoxyquinolines.

Computational modeling to predict electronic properties (e.g., HOMO-LUMO gaps) influenced by substituents.

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